N-(5-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide

CAS No.:

Cat. No.: VC16526116

Molecular Formula: C15H11BrClNO

Molecular Weight: 336.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrClNO |

|---|---|

| Molecular Weight | 336.61 g/mol |

| IUPAC Name | (E)-N-(5-bromo-2-chlorophenyl)-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C15H11BrClNO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |

| Standard InChI Key | MSXBCAKUVBHSDF-RMKNXTFCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Br)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

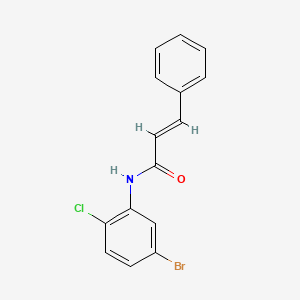

The systematic IUPAC name for this compound is (E)-N-(5-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, reflecting its trans-configuration (E-isomer) at the double bond . Its molecular formula, C₁₅H₁₁BrClNO, accounts for a bromine atom at the 5-position and a chlorine atom at the 2-position on the phenyl ring, coupled with a cinnamamide moiety.

Structural Features

The compound’s structure comprises:

-

A 2-chloro-5-bromophenyl group attached via an amide bond.

-

A propenamide chain with a phenyl substituent at the β-position.

-

A defined stereochemistry at the double bond (E-configuration), as indicated by its SMILES notation:

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Br)Cl.

Identifiers and Synonyms

Key identifiers include:

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for N-(5-bromo-2-chlorophenyl)-3-phenylprop-2-enamide is documented in the reviewed literature, analogous methods for related cinnamamides suggest a multi-step approach:

-

Acetylation of Phenolic Precursors: Protection of hydroxyl groups using acetic anhydride, as demonstrated in the synthesis of 5-bromo-2-methoxyphenol .

-

Bromination: Electrophilic aromatic substitution with bromine under iron powder catalysis to introduce the bromine atom .

-

Amide Bond Formation: Coupling of the brominated intermediate with cinnamic acid derivatives via Schotten-Baumann or EDCl/HOBt-mediated reactions.

Key Reaction Conditions

-

Bromination: Conducted at 70–80°C using iron powder as a catalyst, yielding regioselective bromination at the 5-position .

-

Amidation: Requires activation of the carboxylic acid group, typically achieved using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Physicochemical Properties

Computational and Experimental Data

Critical physicochemical parameters include:

The compound’s lipophilicity (XLogP3 = 4.3) suggests moderate membrane permeability, while its polar surface area (29.1 Ų) aligns with drug-like properties .

Applications and Future Directions

Drug Development

The compound’s dual halogenation and amide functionality make it a candidate for:

-

Antiparasitic Agents: Optimization for improved bioavailability against drug-resistant malaria strains.

-

Central Nervous System (CNS) Drugs: Structural modifications to enhance blood-brain barrier penetration.

Chemical Intermediate

Its robust aromatic system serves as a building block for synthesizing polycyclic compounds, including benzodiazepines and quinazolines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume